molecular formula C14H16N4O4S B5882236 N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE

Cat. No.: B5882236
M. Wt: 336.37 g/mol
InChI Key: MRMMGXSJATWUHL-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE is a complex organic compound that features a thiadiazole ring, a tert-butyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE typically involves multiple steps. One common method includes the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-methoxy-3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to its observed biological effects. The thiadiazole ring and nitrobenzamide moiety may play crucial roles in its activity by facilitating binding to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-4-METHOXY-3-NITROBENZAMIDE is unique due to the combination of the thiadiazole ring, tert-butyl group, and nitrobenzamide moiety.

Properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-14(2,3)12-16-17-13(23-12)15-11(19)8-5-6-10(22-4)9(7-8)18(20)21/h5-7H,1-4H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMMGXSJATWUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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